1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Step 1: Formation of the imidazole ring through cyclization reactions.
Step 2: Synthesis of the pyrimidine ring via condensation reactions.
Step 3: Coupling of the imidazole and pyrimidine rings using cross-coupling reactions.
Step 4: Introduction of the piperidine ring through nucleophilic substitution.
Step 5: Final coupling with the fluoro-methylphenyl group to form the carboxamide.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-4-ethylphenyl)piperidine-4-carboxamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-14-2-3-16(10-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAVLGIAVICCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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